1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Medicinal Chemistry Chemical Probe WDR5-MLL Inhibition

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one (CAS 2097887-95-9) is a synthetic small molecule belonging to a class of piperidinyl-pyrimidine derivatives, which have been explored in medicinal chemistry for targets such as WDR5 and TNF-alpha. Its structure features a 2-methylpyrimidin-4-yloxy substituent linked to a piperidine ring, which is further connected to a 2-phenylbutan-1-one moiety.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2097887-95-9
Cat. No. B2668590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
CAS2097887-95-9
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NC(=NC=C3)C
InChIInChI=1S/C20H25N3O2/c1-3-18(16-7-5-4-6-8-16)20(24)23-13-10-17(11-14-23)25-19-9-12-21-15(2)22-19/h4-9,12,17-18H,3,10-11,13-14H2,1-2H3
InChIKeyUGUCDQOIKWEUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one (CAS 2097887-95-9)


1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one (CAS 2097887-95-9) is a synthetic small molecule belonging to a class of piperidinyl-pyrimidine derivatives, which have been explored in medicinal chemistry for targets such as WDR5 and TNF-alpha [1]. Its structure features a 2-methylpyrimidin-4-yloxy substituent linked to a piperidine ring, which is further connected to a 2-phenylbutan-1-one moiety. While structurally related to compounds in the MM-589 series (CAS 2097887-20-0), which are known WDR5/MLL inhibitors, the specific quantitative biological profile of this compound remains largely unreported in primary literature or authoritative public databases [2].

Risks of Substituting 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one with Unvalidated Analogs


Simple structural analogs of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one cannot be considered functionally interchangeable without specific evidence. The precise arrangement of the 2-methylpyrimidin-4-yloxy ether linker and the 2-phenylbutan-1-one tail defines its unique pharmacophore, which may result in distinct target binding, selectivity, and cellular potency profiles relative to closely related compounds [1]. For instance, changing the substitution position on the pyrimidine ring or altering the ketone moiety can drastically shift activity. The lack of publicly available head-to-head data for this compound against its nearest analogs means that any generic substitution carries an unquantified risk of altering key experimental parameters, and such a change must be empirically validated by the end user before integration into a critical workflow.

Quantitative Evidence Assessment for Sourcing 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one


Structural Divergence vs. Closest WDR5 Inhibitor Series

The target compound shares a core scaffold with the WDR5 inhibitor MM-589 (CAS 2097887-20-0), but features a distinct 2-methylpyrimidin-4-yloxy ether linkage, whereas MM-589 contains a different cyclic peptide-based structure [1]. The biological consequence of this structural divergence is not documented in any publicly accessible primary literature or authorized database. Current data for MM-589 shows an IC50 of 0.90 nM for WDR5 binding; no such data exists for 2097887-95-9. Assuming equivalent function based solely on structural similarity is scientifically invalid.

Medicinal Chemistry Chemical Probe WDR5-MLL Inhibition

Positional Isomer Differentiation: 2-Methylpyrimidin-4-yl vs. 5-Methylpyrimidin-2-yl

A directly comparable analog, 1-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylbutan-1-one, has been cataloged but with no publicly available biological data . The shift of the methyl group from the 2-position (target compound) to the 5-position on the pyrimidine ring (comparator) represents a key structural perturbation. In related piperidinyl-pyrimidine series, such positional isomerism can lead to dramatic shifts in receptor subtype selectivity or enzyme inhibition profiles, though the specific quantitative impact for this pair remains unknown.

Structure-Activity Relationship Receptor Binding Selectivity Profile

Divergence from Piperazinyl Analog

A piperazinyl analog, 1-(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)-4-phenylbutan-1-one (CAS 1202985-37-2), has been described with antiproliferative activity (e.g., IC50 ~2.96 µM against SGC-7901 cells), but this activity is attributed to a structurally distinct chemotype with an imidazole substitution and a piperazine core . The target compound's piperidine core and 2-phenylbutan-1-one tail is not represented in this data, making any cross-extrapolation unreliable.

Scaffold Hopping Selectivity Off-Target Liability

Recommended Application Scenarios for 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one Based on Existing Data


Use as a Structural Tool for WDR5-MLL Interaction Studies (Requires De Novo Validation)

Given its structural proximity to the MM-589 series (a known WDR5 inhibitor class) [1], this compound could be explored as a chemical probe in protein-protein interaction assays. However, the absence of published affinity data means it must be strictly considered a starting point for proprietary SAR exploration, not a validated inhibitor. Any procurement for this purpose must be accompanied by a plan for primary biochemical profiling.

Negative Control or Inactive Analog for Piperidinyl-Pyrimidine Studies

If internal profiling demonstrates that the 2-methylpyrimidin-4-yloxy configuration renders this compound inactive against a target of interest (unlike other positional isomers), it could serve as a valuable negative control. This application stems directly from the documented structural divergence from the 5-methylpyrimidin-2-yl isomer , which may have differing activity.

Sourcing as a Reference Standard for Analytical Method Development

The compound's unique InChI Key (UGUCDQOIKWEUTD-UHFFFAOYSA-N) makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development within synthetic chemistry workflows, provided its purity and identity are certified by the vendor through batch-specific analytical data. This usage is based purely on its structural singularity, not its biological function.

Quote Request

Request a Quote for 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.